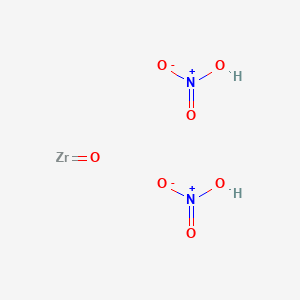

Nitric acid;oxozirconium

描述

Structure

2D Structure

属性

CAS 编号 |

13826-66-9 |

|---|---|

分子式 |

H2N2O7Zr |

分子量 |

233.25 g/mol |

IUPAC 名称 |

nitric acid;oxozirconium |

InChI |

InChI=1S/2HNO3.O.Zr/c2*2-1(3)4;;/h2*(H,2,3,4);; |

InChI 键 |

UJVRJBAUJYZFIX-UHFFFAOYSA-N |

SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |

规范 SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[Zr] |

其他CAS编号 |

13826-66-9 |

物理描述 |

A solid; [MSDSonline] |

Pictograms |

Oxidizer; Corrosive; Irritant |

产品来源 |

United States |

Ii. Advanced Synthetic Methodologies for Oxozirconium Iv Nitrate and Derivative Materials

Conventional and Emerging Chemical Synthesis Protocols for Oxozirconium(IV) Dinitrate

Oxozirconium(IV) dinitrate, commonly known as zirconyl nitrate (B79036), is a key precursor for the synthesis of advanced zirconium-based materials. Its preparation and subsequent conversion into derivative materials like zirconium dioxide are central to numerous applications in catalysis, ceramics, and materials science. The synthetic routes are diverse, ranging from direct reactions in aqueous solutions to sophisticated hydrothermal and sol-gel techniques designed to control the properties of the final product.

A prominent method for synthesizing zirconium-based materials involves the reaction of zirconium oxychloride (ZrOCl₂), a common and relatively inexpensive zirconium source, with nitric acid (HNO₃). This process is foundational for producing zirconyl nitrate solutions, which can then be used to generate zirconia (ZrO₂) gels, aerogels, and nanoparticles. The reaction leverages the displacement of chloride ligands by nitrate ions, fundamentally altering the coordination environment of the zirconium center and influencing the subsequent hydrolysis and condensation reactions.

The core mechanism of the reaction between zirconium oxychloride and nitric acid is a ligand exchange process, where chloride ions (Cl⁻) coordinated to the zirconyl cation ([ZrO]²⁺) are replaced by nitrate ions (NO₃⁻). In aqueous solutions, zirconium oxychloride typically exists as a tetrameric species, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which undergoes hydrolysis and polymerization. The addition of nitric acid introduces a high concentration of nitrate ions and modifies the pH, driving the equilibrium towards the formation of zirconyl nitrate.

The stoichiometry of the reactants is a critical parameter for controlling the reaction outcome. For instance, in the synthesis of monolithic zirconia aerogels, a molar ratio of HNO₃/ZrOCl₂ of 1.0 has been identified as optimal for achieving a well-developed mesoporous structure. rsc.org This ratio influences the gelation behavior by controlling the rate of hydrolysis and condensation of the zirconium species. The study of ligand exchange on atomically precise zirconium oxo clusters reveals that such exchanges are thermodynamically favorable, though the kinetics can be influenced by steric factors and the nature of the binding sites. rsc.orgrsc.org The inherent stability of the zirconium-oxygen core in these clusters means that ligand exchange is a primary pathway for functionalization, a principle that extends to the conversion of zirconium oxychloride to zirconyl nitrate. rsc.org The lability of the metal-ligand bond is a key factor; studies on zirconium-based metal-organic frameworks (MOFs) have shown that the exchange rates at zirconium nodes can be relatively slow, highlighting the need for carefully controlled conditions to drive the reaction to completion. nsf.gov

Hydrothermal synthesis offers a powerful method for crystallizing zirconia nanoparticles with controlled size, shape, and phase composition from precursor solutions, including those derived from zirconium oxychloride and nitric acid. By adjusting reaction parameters such as temperature, pressure, pH, and time, it is possible to finely tune the nucleation and growth of the nanocrystals.

Continuous supercritical hydrothermal synthesis (SCHS) is particularly effective, leveraging the unique properties of water above its critical point (374 °C, 22.1 MPa) to facilitate rapid hydrolysis and dehydration, leading to products with high purity and crystallinity. mdpi.come3s-conferences.org Studies comparing different zirconium precursors under hydrothermal conditions show that the choice of starting material significantly impacts the resulting crystal phase. e3s-conferences.org For example, under alkali-free hydrothermal conditions (400°C, 25 MPa), zirconyl nitrate (ZrO(NO₃)₂) precursor exclusively yields the monoclinic phase of zirconia, whereas zirconium oxychloride (ZrOCl₂) produces a mixture of monoclinic (94.7%) and tetragonal (5.3%) phases. e3s-conferences.org This demonstrates that the counter-ion (chloride vs. nitrate) plays a crucial role in the crystallization pathway.

The optimization of hydrothermal parameters is key to achieving desired nanoparticle characteristics. Higher temperatures generally lead to increased crystallinity and larger particle sizes. bohrium.com The pH of the solution is also critical; in the synthesis of yttria-stabilized zirconia, complete conversion of zirconium is achieved irrespective of pH, but stoichiometric incorporation of yttrium and higher crystallinity are favored at a pH greater than 8. bohrium.com

Table 1: Effect of Hydrothermal Conditions on Zirconia Nanoparticle Synthesis

| Precursor | Temperature (°C) | Pressure (MPa) | Time | Additives | Resulting Phase(s) | Particle Size (nm) | Reference |

|---|---|---|---|---|---|---|---|

| Zirconyl Nitrate | 400 | 30 | 1.8 s | None (alkali-free) | Monoclinic | ~5.07 | e3s-conferences.org |

| Zirconium Oxychloride | 400 | 25 | - | None (alkali-free) | Monoclinic, Tetragonal | - | e3s-conferences.org |

| Zirconyl Nitrate | 210 | - | 48 h | Ammonia (B1221849) Water | Monoclinic | < 10 | researchgate.net |

| Zirconyl Nitrate / Yttrium Nitrate | 300-400 | 30 | 0.17-0.35 s | KOH (to adjust pH) | Tetragonal/Cubic | - | bohrium.com |

The hydrolysis of zirconyl nitrate solutions is a widely used method to produce hydrous zirconia (ZrO₂·nH₂O), which upon drying and calcination yields zirconium dioxide. A significant challenge in this process is the rapid and often uncontrolled hydrolysis of zirconium precursors, which can lead to undesirable precipitation and a lack of control over the material's structure. By carefully managing reaction conditions, particularly through the use of complexing agents and controlled temperature profiles, it is possible to prepare amorphous zirconia with specific morphologies and high surface areas.

Thermal hydrolysis of a zirconyl nitrate solution at elevated temperatures, such as 98°C, can produce zirconia particles, with sizes around 80 nm reported after extended reaction times. researchgate.net The mechanism involves the formation of tetrameric zirconium complexes, which then aggregate to form nuclei and primary crystallites. researchgate.net To achieve better control, the hydrolysis can be confined within the aqueous nanodroplets of a reverse microemulsion, allowing for the synthesis of spherical hydrous-zirconia particles at lower temperatures (e.g., 60°C). researchgate.netntu.edu.tw

Complexing or chelating agents are introduced into the synthesis to moderate the reactivity of the zirconium precursor. These agents coordinate with the zirconium ion, forming stable complexes that slow down the rates of hydrolysis and condensation. This allows for more ordered network formation, preventing rapid precipitation and enabling greater control over the final material properties.

Oxalic acid (HOOC-COOH) is a particularly effective agent in this regard. Studies have shown that the hydrolysis of zirconyl nitrate in the presence of oxalic acid can be precisely controlled to produce amorphous zirconium dioxide. scientific.netresearchgate.net The strong chelating ability of the oxalate (B1200264) ligand can reduce the activation energy of mineral hydrolysis reactions, thereby promoting a more controlled dissolution and reprecipitation pathway. mdpi.com Research has established an optimal balance of reagents for this synthesis, with a ratio of 1 ml of 0.025 M ZrO(NO₃)₂ to 1.35 ml of 4 M HOOC-COOH, followed by drying at 230°C, yielding amorphous ZrO₂. scientific.netresearchgate.net The use of oxalic acid helps to prevent the immediate precipitation of zirconium hydroxide (B78521), instead forming an intermediate zirconium oxalate complex that decomposes upon heating to form the desired amorphous oxide. Other common chelating agents used in zirconia synthesis include acetylacetone (B45752), acetic acid, and citric acid.

The morphology and crystallinity of the resulting zirconia are highly dependent on the synthetic conditions. The goal of many preparations is to obtain a high surface area, amorphous material that can be subsequently crystallized into a desired phase (typically the metastable tetragonal phase, which has favorable mechanical properties). researchgate.net

In the oxalic acid-mediated hydrolysis of zirconyl nitrate, the resulting material is amorphous, as confirmed by X-ray analysis showing a low degree of crystallinity. scientific.netresearchgate.net The morphology consists of irregular agglomerates composed of smaller, spherical primary particles with diameters ranging from 50 to 300 nm. scientific.netresearchgate.net The calcining temperature in this specific method was found not to influence the size and shape of these agglomerates. scientific.netresearchgate.net

The reaction environment plays a crucial role in determining particle shape. For example, the hydrolysis of zirconyl nitrate within a reverse microemulsion system at 60°C yields spherical hydrous-zirconia particles, a distinct departure from the cubic morphologies often produced by hydrolysis at boiling temperatures in bulk solution. ntu.edu.tw The final crystal phase is also heavily influenced by particle size and the presence of stabilizing agents. Amorphous zirconia typically crystallizes into the tetragonal phase upon heating, which is stable at room temperature only below a critical particle size (around 30 nm). utwente.nl Above this size, it transforms into the more stable monoclinic phase upon cooling. utwente.nl Careful control of hydrolysis and subsequent calcination is therefore essential for producing either stable amorphous zirconia or nanocrystalline zirconia with a specific, desired crystal structure.

Table 2: Influence of Synthesis Method on Morphology and Crystallinity of Zirconia from Zirconyl Nitrate

| Hydrolysis Method | Complexing/Templating Agent | Temperature (°C) | Resulting Phase | Morphology | Particle Size | Reference |

|---|---|---|---|---|---|---|

| Bulk Thermal Hydrolysis | None | 98 | - | - | ~80 nm | researchgate.net |

| Reverse Microemulsion | CTAB / Hexanol | 60 | Amorphous (pre-calcination) | Spherical | ~10 nm (primary) | ntu.edu.tw |

| Bulk Hydrolysis | Oxalic Acid | 230 (drying) | Amorphous | Irregular agglomerates of spherical particles | 50-300 nm | scientific.netresearchgate.net |

Hydrolysis-Controlled Preparation of Amorphous Zirconium Dioxide from Zirconyl Nitrate

Sol-Gel Methodologies for Zirconia-Based Material Fabrication Utilizing Oxozirconium(IV) Precursors

The sol-gel technique is a prominent chemical solution deposition method used for fabricating a wide range of materials, including ceramics and glasses. It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For zirconia-based materials, zirconyl nitrate serves as a crucial and cost-effective precursor, offering distinct advantages over other starting materials like metal alkoxides.

Role of Zirconyl Nitrate as a Precursor in Sol-Gel Systems for Zirconia Nanostructures

Zirconyl nitrate (ZrO(NO₃)₂) is a widely used precursor in the synthesis of advanced zirconium-based materials due to its high reactivity and solubility in water. scispace.com In the sol-gel process, an aqueous solution of zirconyl nitrate is hydrolyzed and subsequently condensed to form a colloidal suspension, or sol. rsc.org This sol then undergoes a phase transformation into a gel, which is a three-dimensional network of particles. rsc.org One of the significant advantages of using zirconyl salts like zirconyl nitrate over alkoxide precursors is their reduced sensitivity to atmospheric moisture, which allows for more controlled processing. researchgate.net

The fundamental chemistry involves hydrolysis and condensation reactions. However, a common challenge is that the hydrolysis rate of zirconium precursors can be significantly faster than the condensation rate, potentially leading to uncontrolled precipitation of zirconia particles. scielo.br To mitigate this, chelating agents are often introduced to the system. These agents form stable complexes with the zirconium ions, thereby moderating the hydrolysis rate and allowing for more uniform gelation. scielo.br This controlled process is essential for creating homogenous zirconia nanostructures, such as the zirconia nanotubes that have been successfully synthesized via hydrothermal treatment of zirconyl nitrate solutions. rsc.org

Exploration of Solvent Effects on Nanostructure Development and Phase Stabilization

The choice of solvent in the sol-gel synthesis of zirconia is a critical parameter that profoundly influences the nanostructure, morphology, and crystalline phase of the final product. acs.orgresearchgate.net Research indicates that the type of alcohol used as a solvent can dictate the degree of hydrolysis and the subsequent thermal evolution of the material. researchgate.net For instance, studies have shown that shorter-chain alcohols like methanol (B129727) result in more extensively hydrolyzed products compared to longer-chain alcohols. researchgate.net In one study, ethanol (B145695) was found to be particularly effective in stabilizing the desirable metastable tetragonal phase of zirconia. researchgate.net

In non-alkoxide sol-gel routes for producing yttria-stabilized zirconia (YSZ), the solvent system (whether purely aqueous or a mixture of ethanol and water) has been identified as a key factor determining the surface area and morphology of the resulting aerogels. acs.org For a given solvent, the choice of cyclic ether used as a gelation agent also impacts surface area. acs.org Furthermore, in the solvothermal synthesis of YSZ, using different solvent mixtures like methanol/2-propanol allowed for the creation of nanocrystals smaller than 5 nm, with the final size being dependent on the specific solvent composition. researchgate.net The solvent also plays a role in multi-component systems; for example, in the synthesis of alumina-zirconia powders, using ethanol as the solvent with a controlled water addition rate was shown to promote the homogeneity of the mixed oxide. scirp.org

Strategic Incorporation of Dopants for Hybrid Material Synthesis (e.g., Zr/Si Coatings)

The properties of zirconia can be significantly enhanced and tailored for specific applications by the strategic incorporation of dopants. A primary reason for doping is to stabilize the high-temperature tetragonal and cubic phases of zirconia at room temperature, which possess superior mechanical properties compared to the monoclinic phase. scispace.com Common stabilizing dopants include oxides of yttrium (Y³⁺), magnesium (Mg²⁺), and calcium (Ca²⁺). scispace.com Yttria-stabilized zirconia (YSZ) is a prominent example, valued for its high ionic conductivity, making it suitable for applications like solid oxide fuel cells. academicjournals.org

The sol-gel method also facilitates the creation of hybrid materials and coatings. Zirconia-silica (ZrO₂-SiO₂) composites are of great interest, though their synthesis can be challenging due to the disparate hydrolysis rates of zirconium and silicon precursors, which can lead to inhomogeneity. rsc.org One approach to overcome this is the use of single-source molecular precursors that contain pre-formed Zr-O-Si linkages. rsc.org Another successful application is the development of zirconia-doped hybrid organic-inorganic silica (B1680970) membranes using zirconyl nitrate as the zirconium source. utwente.nl This doping has been shown to significantly improve the gas separation performance of the membranes, particularly for hydrogen and carbon dioxide. utwente.nl

| Dopant/Hybrid System | Precursors | Synthesis Method | Key Finding | Reference |

| Yttria-Stabilized Zirconia (YSZ) | Zirconyl nitrate, Yttrium nitrate, Sucrose (B13894), Pectin (B1162225) | Sol-Gel | Sucrose and pectin act as effective, low-cost organic additives. | academicjournals.org |

| Zirconia-Silica (ZrO₂-SiO₂) | Zirconium/Silicon alkoxides, Single-source precursors | Sol-Gel | Single-source precursors with Zr-O-Si bonds improve homogeneity. | rsc.org |

| Zr-doped BTESE Membranes | Zirconyl nitrate, 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE) | Sol-Gel | Doping improves H₂/CO₂ gas separation selectivity. | utwente.nl |

| Cerium-Stabilized Zirconia | Zirconyl nitrate, Cerium source | Sol-Gel | Cerium ion incorporation stabilizes the zirconia structure. | researchgate.net |

Tuning of Particle Size, Shape, and Crystalline Phases via Sol-Gel Parameters

The sol-gel method offers remarkable control over the physical characteristics of the resulting zirconia materials. Parameters such as pH, calcination temperature, precursor concentration, and water content can be precisely manipulated to tune the particle size, shape, and crystalline phase. scispace.comscielo.br

The pH of the initial solution and the subsequent calcination temperature are particularly influential. scispace.com By carefully adjusting these two parameters, it is possible to selectively produce pure tetragonal, pure monoclinic, or a mixture of both crystalline phases with controlled particle sizes. scispace.com For example, research has shown that while calcination above 650°C produced uniform crystallite sizes of 10-12 nm across a range of pH values, increasing the temperature to 850°C at higher pH levels (9 and 12) resulted in significantly larger particles of 17 and 22 nm, respectively. scispace.com

The concentration of the zirconyl nitrate precursor also plays a role in determining the final particle size and morphology. researchgate.net Furthermore, the molar ratio of water used for hydrolysis is a critical factor that affects not only the gelation time but also the textural properties, such as porosity, of the final zirconia product. scielo.br The use of chelating agents, like citric acid, provides another level of control, enabling the formation of pure tetragonal zirconia at specific calcination temperatures. bohrium.com

| Parameter | Effect | Example Finding | Reference |

| pH | Controls crystal structure and particle size. | Higher pH (9-12) at 850°C led to larger particles (17-22 nm). | scispace.com |

| Calcination Temperature | Induces phase transformation and crystal growth. | Promotes phase transformation from amorphous to tetragonal to monoclinic. | scispace.com |

| Hydrolysis Water Ratio | Affects gelation time and material texture. | Increasing water content decreased gelation time from 120 h to 5 h. | scielo.br |

| Chelating Agents | Stabilizes precursors, controls phase formation. | Citric acid addition allowed for pure tetragonal ZrO₂ at 490°C. | bohrium.com |

Examination of Novel Organic Precursors in Sol-Gel Synthesis

While zirconyl nitrate is the inorganic source of zirconium, various organic compounds are integral to the sol-gel process, acting as chelating agents, structure-directing agents, or fuels for combustion synthesis. Recently, there has been an exploration of novel, cost-effective, and environmentally friendly organic precursors and additives.

Sucrose and pectin, for example, have been successfully employed as organic additives in the sol-gel synthesis of YSZ nanoparticles. academicjournals.org These natural polymers are abundant, non-toxic, and serve as effective alternatives to more conventional organic precursors. academicjournals.orgresearchgate.net Studies have confirmed the feasibility of using sucrose as the primary organic component for producing pure zirconia nanoparticles. researchgate.net Other organic acids are also crucial. Citric acid is widely used not only as a chelating agent to control the hydrolysis and condensation reactions but also as a solvent agent when combined with ethylene (B1197577) glycol, enabling the synthesis of metastable tetragonal ZrO₂. bohrium.com Similarly, oxalic acid has been utilized in the hydrolysis of zirconyl nitrate to specifically target the formation of amorphous zirconium dioxide. researchgate.net

Mechanistic Studies of Colloidal Sol-Gel Transition and Species Aggregation

Understanding the mechanism of the sol-to-gel transition is key to controlling the final material properties. Advanced analytical techniques, such as small-angle X-ray scattering (SAXS) and Raman spectroscopy, have provided deep insights into the aggregation process in zirconyl nitrate-based systems. researchgate.netresearchgate.net

Studies reveal that the dissolution of zirconyl nitrate in solution leads to the formation of cyclic zirconium tetramers. researchgate.net These primary units then self-assemble into larger, cylindrically shaped structures. researchgate.net The aggregation of these cylinders into a gel network is highly dependent on the pH of the solution. Increasing the pH induces strong attractive forces between the cylindrical particles, causing them to aggregate into a mass fractal structure, which constitutes the gel. researchgate.net Rheological studies have precisely identified the pH ranges that favor either slow gelation or rapid precipitation. researchgate.net The aggregation process can also be viewed as the agglomeration of primary particles, as observed in reverse microemulsion systems where initial particles formed within droplets later collide and merge to form larger structures. ntu.edu.tw

Solution Combustion Synthesis for Zirconium Oxide Nanoparticles

Solution combustion synthesis (SCS) is a versatile and cost-effective method for producing a wide range of nanomaterials, including zirconium oxide (zirconia, ZrO₂). The process involves a self-sustaining, exothermic redox reaction between a metal salt, which acts as the oxidizer, and an organic fuel, which serves as the reductant. acs.orgrsc.org The reaction is typically initiated by heating an aqueous solution containing the precursors to between 300 and 500 °C, leading to a rapid, self-propagating combustion event that yields the final oxide product. acs.org

Zirconyl nitrate monohydrate (ZrO(NO₃)₂·H₂O) is an exemplary metal precursor for the SCS of zirconia nanoparticles. rsc.orgresearchgate.net Its primary role is to provide the zirconium cations and to act as the oxidizing agent, with the nitrate groups reacting exothermically with the chosen fuel. acs.orgrsc.org The inherent properties of zirconyl nitrate, such as its high solubility in water and its ability to decompose upon heating to form zirconium dioxide, make it an ideal starting material for this process. The use of zirconyl nitrate facilitates a homogenous mixture of reactants in the initial solution, which is crucial for the formation of uniform and well-dispersed nanoparticles. academie-sciences.fr

The choice of fuel and its ratio to the oxidizer (zirconyl nitrate) are critical parameters that significantly influence the combustion reaction and, consequently, the properties of the resulting zirconia nanoparticles. rsc.orgsci-hub.se Common fuels include organic compounds like urea (B33335), glycine (B1666218), and citric acid, each imparting different characteristics to the final product due to variations in their reaction with nitrates, the amount of gas produced, and the combustion temperature. acs.orgscielo.br

Urea (CO(NH₂)₂): Often results in a vigorous reaction, producing nanoparticles that may have a higher degree of agglomeration but can also lead to the formation of pure crystalline phases. ekb.egresearchgate.net

Glycine (C₂H₅NO₂): Known for its ability to form stable complexes with metal ions, glycine can produce highly porous, less-agglomerated powders. scielo.bracademie-sciences.fr The combustion of glycine-nitrate mixtures is often highly exothermic, which can influence the crystallinity of the product. nih.gov

Citric Acid (C₆H₈O₇): This fuel can also be used to synthesize zirconia-based nanocomposites at relatively low temperatures. acs.orgnih.gov

The fuel-to-oxidizer ratio dictates the stoichiometry of the redox reaction. A fuel-lean mixture may result in a more porous and finer powder, while a fuel-rich mixture can lead to more agglomerated powders with a lower specific surface area. sci-hub.se The volume of gases generated during the reaction, which is a function of both fuel type and concentration, plays a key role in dissipating heat and limiting particle agglomeration, thereby influencing the final morphology and surface area. rsc.orgsci-hub.se

Table 1: Effect of Fuel Type on Zirconia Nanoparticle Synthesis via SCS This table is designed to be interactive.

| Fuel | Typical Crystallite Size | Key Morphological Characteristics | Resulting Crystalline Phase(s) |

|---|---|---|---|

| Urea | 21-42 nm scielo.brekb.eg | Can produce soft agglomerates of incompletely spherical particles. ekb.eg | Can be used to synthesize pure perovskite and other mixed phases. researchgate.netresearchgate.net |

| Glycine | 18-20 nm scielo.br | Often results in highly porous, voluminous, and foamy powders. scielo.bracademie-sciences.fr | Effective in producing tetragonal and cubic phases. academie-sciences.frnih.gov |

| Citric Acid | ~19 nm scielo.br | Can lead to agglomerated nanoparticles. scielo.br | Used in synthesizing mixed-phase nanocomposites (e.g., ZnO, ZrO₂, ZnZr₂O₄). nih.gov |

Zirconia exists in three main crystalline phases at atmospheric pressure: monoclinic, tetragonal, and cubic. rsc.org The cubic phase, which is typically stable only at very high temperatures (above 2370 °C), is often desired for applications due to its excellent thermal and mechanical properties. rsc.org Solution combustion synthesis offers a pathway to stabilize the cubic phase at much lower temperatures. rsc.org

The high temperatures momentarily achieved during the self-propagating combustion reaction can favor the formation of the high-temperature cubic phase. rsc.org Furthermore, the rapid cooling that follows the combustion can "freeze" this metastable phase, preventing its transformation to the more stable monoclinic or tetragonal forms. The use of specific fuels, such as glycine or oxalyl di-hydrazide, with zirconyl nitrate has been shown to successfully produce pure cubic zirconia nanopowders with crystallite sizes ranging from 2 to 12 nm. rsc.orgnih.gov In some cases, stabilization of the cubic phase is attributed to the formation of oxygen vacancies during the glycine-nitrate combustion process. nih.gov

Design and Synthesis of Single-Source Precursors for Multimetallic Oxide Systems

Single-source precursors (SSPs) are compounds that contain all the necessary elements for the target material within a single molecule. figshare.comnih.gov This approach is highly advantageous for creating homogeneous, multimetallic oxide materials, as it ensures a precise stoichiometric ratio of the constituent metals at the molecular level.

While zirconyl nitrate is a key precursor for zirconia, derivative materials like multimetallic oxides often require different precursor chemistries. A prominent strategy involves the synthesis of heterometallic zirconium alkoxides. nih.govacs.org These compounds are created by combining zirconium alkoxides with organometallic compounds of other metals (from s-, p-, and d-blocks). nih.govacs.org

For instance, a magnesium-zirconium alkoxide, Mg₂Zr₂(OⁿPr)₁₂(ⁿPrOH)₄, has been synthesized through the reaction of Zr(OⁿPr)₄ with ⁿBu₂Mg. acs.org Similarly, a wide range of other organically soluble heterometallic zirconium alkoxides have been prepared, whose structures are highly dependent on the secondary metal used. nih.govacs.org These molecular precursors are designed to be readily converted into metal-doped zirconia or bimetallic oxides through subsequent processing. nih.gov

The primary method for converting heterometallic zirconium alkoxide SSPs into the desired oxide material is thermal decomposition (thermolysis). nih.govnih.gov By heating the SSP, the organic ligands are removed, and the metallic components oxidize to form a bimetallic oxide. This method offers a route to producing highly homogeneous mixed-metal oxides at lower temperatures compared to traditional solid-state reactions. ijnrd.org

Studies on the thermal decomposition of various metal-zirconium alkoxides have shown that they can yield bimetallic oxides, such as Li₂ZrO₃, or a mixture of discrete metal oxides like CuO and ZrO₂. nih.govacs.org The decomposition of a cobalt-zirconium alkoxide species, for example, resulted in the formation of spherical ZrO₂ and cobalt particles. nih.govacs.org A significant finding is that this method can stabilize thermodynamically unstable phases of zirconia, such as the tetragonal phase, through metal doping, opening pathways for the targeted deposition of materials for specific applications. figshare.comnih.gov

Table 2: Examples of Heterometallic Zirconium Precursors and Their Decomposition Products This table is designed to be interactive.

| Heterometallic Precursor | Decomposition Product(s) | Synthesis Method | Reference |

|---|---|---|---|

| Lithium-Zirconium Alkoxide | Li₂ZrO₃ (Bimetallic Oxide) | Thermal Decomposition | nih.gov |

| Copper-Zirconium Alkoxide | CuO and ZrO₂ (Mixture of Oxides) | Thermal Decomposition | nih.gov |

| Cobalt-Zirconium Species (CoZr₂(acac)₂(OⁱPr)₈) | Spherical ZrO₂ and Co particles | Thermal Decomposition under autogenic pressure | nih.govacs.org |

| Magnesium-Zirconium Alkoxide (Mg₂Zr₂(OⁿPr)₁₂(ⁿPrOH)₄) | Magnesium-doped Zirconia (Expected) | Thermolysis | acs.org |

Green Synthesis Strategies for Zirconium Nanoparticles

The development of environmentally benign methods for synthesizing nanoparticles is a significant area of research in nanotechnology. jchemrev.com Green synthesis strategies utilize biological entities like plants, algae, fungi, and bacteria as reducing and stabilizing agents, offering a cost-effective, and eco-friendly alternative to conventional physical and chemical methods. nih.govuobaghdad.edu.iq This approach minimizes the use of hazardous chemicals and the production of toxic byproducts. jchemrev.commdpi.com

The core principle of green synthesis involves the bioreduction of zirconium salt precursors, such as zirconyl nitrate, by biomolecules present in the extracts of biological materials. nih.gov These biomolecules, which include polyphenols, flavonoids, alkaloids, amino acids, proteins, and polysaccharides, act as natural capping and reducing agents, facilitating the formation and stabilization of zirconium nanoparticles. jchemrev.commdpi.com The process is often a single-step method that is simple, rapid, and economically viable. jchemrev.com

The general procedure for the green synthesis of zirconium nanoparticles using plant extracts typically involves the following steps:

Preparation of the plant extract by washing, drying, and grinding the plant material (leaves, flowers, seeds, etc.) followed by boiling in a solvent, usually water. bohrium.com

Mixing the plant extract with an aqueous solution of a zirconium salt, such as zirconyl chloride octahydrate or zirconyl nitrate. mdpi.combohrium.com

The reaction mixture is often heated and stirred for a specific duration to facilitate the reduction of zirconium ions and the formation of nanoparticles. mdpi.com

The synthesized nanoparticles are then separated by centrifugation, washed to remove impurities, and dried. jchemrev.com

Finally, the dried powder may be calcined at high temperatures to obtain crystalline zirconium oxide (ZrO₂) nanoparticles. jchemrev.com

The properties of the synthesized nanoparticles, such as size, shape, and crystallinity, are influenced by various factors including the type of plant extract, its concentration, the concentration of the precursor salt, reaction temperature, and pH. mdpi.com

Detailed Research Findings

Numerous studies have demonstrated the successful green synthesis of zirconium nanoparticles using a wide array of plant extracts. The biomolecules in these extracts play a crucial role in the synthesis process. For instance, research using Asphodelus fistulosus extract highlighted that bioactive compounds like polyphenols and flavonoids serve as both reducing and capping agents. mdpi.com Similarly, extracts from ginger and garlic have been used to produce zirconium nanoparticles with varying spherical, triangular, and irregular morphologies. bohrium.comnih.gov

The characterization of these green-synthesized nanoparticles is essential to confirm their formation and understand their properties. jchemrev.com Common characterization techniques include:

X-ray Diffraction (XRD): Used to determine the crystalline structure and phase of the nanoparticles, such as monoclinic or tetragonal phases of ZrO₂. esciencesspectrum.comaip.orgbiointerfaceresearch.com

Fourier Transform Infrared Spectroscopy (FTIR): Identifies the functional groups of the biomolecules from the plant extract that are involved in the reduction and stabilization of the nanoparticles. nih.govesciencesspectrum.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to analyze the surface morphology, shape, and size of the synthesized nanoparticles. jchemrev.comnih.gov

Energy Dispersive X-ray Spectroscopy (EDX): Confirms the elemental composition of the synthesized nanoparticles. bohrium.comnih.gov

UV-Vis Spectroscopy: Used to monitor the formation of nanoparticles and to estimate their bandgap energy. biointerfaceresearch.com

The following tables summarize findings from various research studies on the green synthesis of zirconium nanoparticles using different plant sources.

Table 1: Green Synthesis of Zirconium Nanoparticles Using Various Plant Extracts

| Plant Source | Plant Part Used | Zirconium Precursor | Nanoparticle Size (nm) | Morphology | Crystalline Phase | Reference |

|---|---|---|---|---|---|---|

| Thyme | Leaves | - | 45.11 | Small clusters | - | uobaghdad.edu.iq |

| Guettarda speciosa | Leaves | Zirconium(IV) oxynitrate | 6-9 | Spherical | Tetragonal | biointerfaceresearch.com |

| Oldenlandia umbellata | - | Zirconium oxychloride octahydrate | 35-60 | Tetragonal | Tetragonal | aip.org |

| Helianthus annuus | Seed | - | 40.59 (crystallite size) | - | Monoclinic | bohrium.com |

| Citrus sinensis | Peels | - | Nanometric size | - | - | esciencesspectrum.com |

| Asphodelus fistulosus | - | Zirconyl chloride octahydrate | - | - | Tetragonal and Cubic | mdpi.com |

| Toddalia asiatica | Leaves | Zirconyl oxychloride | 15-30 | Spherical | Tetragonal and Monoclinic | mdpi.com |

| Sargassum wightii | - | ZrO(NO₃)₂·H₂O | 5 | Spherical | - | nih.gov |

| Ginger & Garlic | - | Zirconium nitride | Varied | Spherical, triangular, irregular | - | bohrium.comnih.gov |

Table 2: Characterization Data of Green Synthesized Zirconium Nanoparticles

| Plant Source | Characterization Technique | Key Findings | Reference |

|---|---|---|---|

| Thyme | XRD | Average crystalline size of 7.65 nm. | uobaghdad.edu.iq |

| Thyme | SEM | Particle size of 18.70 nm, formed in small clusters. | uobaghdad.edu.iq |

| Guettarda speciosa | UV-Vis | Bandgap energy estimated between 5.49 and 5.54 eV. | biointerfaceresearch.com |

| Guettarda speciosa | XRD | Diffraction peaks confirmed a tetragonal crystal structure. | biointerfaceresearch.com |

| Helianthus annuus | UV-Vis | Sharp peak at 275 nm with a bandgap of 3.7 eV. | bohrium.com |

| Helianthus annuus | XRD | Crystallite size of 40.59 nm, confirming a monoclinic structure. | bohrium.com |

| Enterobacter sp. | TEM / SEM | Spherical shaped nanoparticles with sizes ranging from 33-75 nm. | researchgate.net |

| Enterobacter sp. | EDX | Elemental profile showed 54.40% Zirconium and 43.49% Oxygen. | researchgate.net |

Iii. Advanced Characterization and Spectroscopic Investigations of Oxozirconium Iv Nitrate Systems

Crystallographic and Phase Analysis

Crystallographic techniques are fundamental in identifying the solid-state structure of oxozirconium(IV) nitrate (B79036) compounds, confirming phase purity, and determining the arrangement of atoms within the crystal lattice.

In the study of oxozirconium(IV) nitrate systems, XRD is employed to confirm the formation of the desired product and to identify any crystalline impurities. For instance, the XRD pattern of anhydrous zirconium nitrate exhibits sharp peaks, which are characteristic of a crystalline material. researchgate.net The formation of different phases, such as the tetragonal phase of zirconia, can be identified by its characteristic diffraction peaks at specific 2θ values. researchgate.net Furthermore, XRD can reveal the microcrystalline nature of a complex, as indicated by the presence of strong and broad peaks. iosrjen.org The average crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. iosrjen.org

The table below presents an example of XRD data for an oxozirconium(IV) complex, illustrating how diffraction peaks are used to identify the crystalline phase.

| 2θ (degrees) | (hkl) | Phase Identification |

|---|---|---|

| 30.24 | (101) | Tetragonal ZrO₂ |

| 50.37 | (112) | Tetragonal ZrO₂ |

| 60.10 | (211) | Tetragonal ZrO₂ |

For a more detailed structural analysis, particularly for materials that are nanocrystalline or have significant disorder, high-resolution techniques like synchrotron X-ray diffraction and neutron total scattering are invaluable. acs.orgstfc.ac.uk Synchrotron X-ray sources provide highly intense and collimated X-ray beams, enabling the collection of high-resolution diffraction data, which is crucial for solving complex crystal structures and identifying subtle structural details. nih.gov

Neutron total scattering, on the other hand, provides information about both the long-range crystalline order (through Bragg diffraction) and the local atomic arrangements (through diffuse scattering). stfc.ac.ukstfc.ac.uk This technique is particularly sensitive to light elements like oxygen and can distinguish between isotopes. stfc.ac.uk The analysis of total scattering data yields the pair distribution function (PDF), which describes the probability of finding two atoms at a given distance from each other. acs.orgnih.gov PDF analysis is a powerful tool for studying the structure of nanocrystalline and amorphous materials, where traditional crystallographic methods may be limited. acs.orgnih.gov Reverse Monte Carlo (RMC) modeling of total scattering data can be used to generate three-dimensional models of the atomic structure that are consistent with the experimental data. researchgate.net

Vibrational and Electronic Spectroscopy for Chemical Structure and Bonding

Vibrational and electronic spectroscopy techniques are essential for probing the chemical structure and bonding within oxozirconium(IV) nitrate complexes. They provide detailed information about the coordination environment of the metal center and the nature of the associated ligands.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful methods for identifying functional groups and determining the coordination modes of ligands in a complex. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and molecular arrangements.

FTIR spectroscopy is particularly useful for determining how the nitrate ion coordinates to the zirconium center. The nitrate ion can coordinate to a metal in several ways, including monodentate, bidentate, and bridging modes. researchgate.net These different coordination modes result in distinct vibrational spectra. cdnsciencepub.com

The free nitrate ion (D₃h symmetry) has specific vibrational modes, some of which are IR inactive. Upon coordination to a metal ion, the symmetry is lowered, leading to the appearance of new bands and the splitting of degenerate modes in the IR spectrum. ijcce.ac.ir The number and positions of the nitrate-related bands can be used to deduce its coordination mode. For instance, the presence of two strong bands in the regions of 1520-1480 cm⁻¹ and 1300-1250 cm⁻¹ is indicative of a coordinated nitrate group. core.ac.uk

The bidentate coordination of the nitrate group is often confirmed by the presence of specific bands. bibliotekanauki.placs.org The separation between the two highest frequency stretching vibrations (ν₁ and ν₄) of the coordinated nitrate can be a good indicator of its coordination. A separation of approximately 200-270 cm⁻¹ suggests a bidentate coordination. bibliotekanauki.pl Additionally, combination bands in the 1800-1700 cm⁻¹ region can also be used to infer the bidentate nature of the nitrate group. core.ac.uk

The table below summarizes the characteristic IR frequencies for a bidentate nitrate group in an oxozirconium(IV) complex.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(NO₂) asym | ~1520 | Asymmetric NO₂ stretch |

| ν(NO₂) sym | ~1300 | Symmetric NO₂ stretch |

| ν(N-O) | ~1030 | N-O stretch |

| δ(O-N-O) | ~805 | O-N-O bending |

FTIR spectroscopy is also a sensitive technique for detecting the presence of adsorbed species and determining the hydration state of oxozirconium(IV) nitrate compounds. ijcce.ac.iracs.org Water molecules, whether coordinated to the metal center or present as lattice water, exhibit characteristic vibrational modes in the IR spectrum.

The O-H stretching vibrations of water typically appear as a broad band in the region of 3500-3200 cm⁻¹. The position and shape of this band can provide information about the strength of hydrogen bonding. nih.govresearchgate.net The H-O-H bending vibration of water is usually observed around 1630-1600 cm⁻¹. berkeley.edu

In some cases, the interaction of water with the nitrate ion can be directly observed. For example, studies on microhydrated nitrate ions have shown that the first few water molecules bind in a bidentate fashion to the terminal oxygen atoms of the nitrate ion. nih.govresearchgate.net The onset of extensive water-water hydrogen bonding can be observed as the number of water molecules increases. nih.gov The splitting of the antisymmetric stretching mode of the nitrate ion can also be an indicator of an asymmetric solvation environment.

Raman Spectroscopy for Solution-Phase Speciation and Ion Association Studies

Raman spectroscopy is a powerful non-destructive technique for investigating the molecular structure and speciation of zirconyl nitrate in aqueous solutions. The vibrational modes of the various zirconium species and nitrate ions provide a detailed picture of ion association and complex formation.

In aqueous solutions, zirconyl nitrate hydrolyzes, leading to the formation of various hydrolyzed zirconium species. The existence of the simple zirconyl cation, ZrO²⁺, has been largely disproven in both aqueous and solid states. Instead, the fundamental building block is often considered to be the tetrameric species, [Zr₄(OH)₈]⁸⁺. researchgate.net Raman spectra of zirconyl nitrate solutions can be complex due to the presence of these polynuclear species.

A notable feature in the Raman spectrum of a zirconyl nitrate solution is a band around 535 cm⁻¹, which is assigned to the bridging-hydroxy perpendicular-to-plane Zr-O stretch. researchgate.net The presence and intensity of this band can provide information about the extent of polymerization of the zirconium species in solution.

Furthermore, Raman spectroscopy helps in understanding the association between the zirconium species and nitrate anions. In the crystalline structure of zirconyl nitrate hydrate (B1144303), approximately half of the nitrate groups are directly coordinated to the zirconium atoms, while the other half are ionically bound within the crystal lattice. researchgate.net In solution, this equilibrium between coordinated and free nitrate ions can be studied by analyzing the characteristic Raman bands of the nitrate group. The ν₃ vibrational mode of the nitrate ion, for example, is sensitive to its local environment and can split or shift upon coordination to a metal cation.

Interactive Data Table: Characteristic Raman Bands for Zirconyl Nitrate Systems

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~535 | Bridging-hydroxy perpendicular-to-plane Zr-O stretch | Indicates the presence of polynuclear hydroxo-bridged zirconium species. researchgate.net |

| ~189, ~398 | Raman-active modes (Ag) for ZrO₂ | Indicative of the local structure around the zirconium atom. researchgate.net |

Note: The exact positions of Raman bands can vary depending on concentration, pH, and the presence of other coordinating species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cation Hydration and Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁷O NMR, offers profound insights into the hydration of the zirconium cation and the structure of the resulting complexes in solution.

¹⁷O NMR spectroscopy is especially powerful for studying the hydration shell of metal ions. In studies of hydrated crystals like lanthanum magnesium nitrate hydrate, ¹⁷O NMR has demonstrated the ability to resolve distinct water environments, providing detailed information about the electronic environment of structural water. nih.govmit.edu This technique can be applied to zirconyl nitrate solutions to probe the water molecules directly coordinated to the zirconium center versus those in the bulk solvent. The chemical shifts and quadrupolar coupling constants of ¹⁷O are sensitive to the nature of the metal-oxygen bond and the local symmetry around the oxygen nucleus. nih.govmit.edu

¹H NMR spectroscopy of zirconyl nitrate solutions can reveal information about the different types of protons present, such as those in coordinated water molecules, bridging hydroxyl groups, and bulk water. uts.edu.au The chemical shifts of these protons are influenced by their proximity to the zirconium cation and their involvement in hydrogen bonding.

The complexation of zirconium(IV) in nitrate solutions has been investigated, revealing the formation of various nitrato complexes. The equilibrium between these species is dependent on the nitric acid concentration. NMR studies, in conjunction with other techniques, help to elucidate the structure and stability of these complexes in solution. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Valence States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical or oxidation state of the elements present on the surface of a material. wikipedia.orgthermofisher.commalvernpanalytical.com For oxozirconium(IV) nitrate, XPS can be used to analyze the surface of solid samples, such as powders or films prepared from zirconyl nitrate precursors.

An XPS analysis of a zirconyl nitrate-derived material would involve irradiating the sample with X-rays and measuring the kinetic energies of the emitted photoelectrons. thermofisher.commalvernpanalytical.com The resulting spectrum consists of peaks corresponding to the core-level electrons of the elements present.

Key information obtained from XPS includes:

Elemental Composition: The presence and relative abundance of zirconium, oxygen, nitrogen, and carbon (from adventitious contamination) on the surface can be determined. wikipedia.org

Valence State of Zirconium: The binding energy of the Zr 3d core-level electrons is sensitive to the oxidation state and chemical environment of the zirconium atoms. For zirconium(IV) compounds, the Zr 3d₅/₂ peak is expected in a specific binding energy range. Shifts in this binding energy can indicate changes in the coordination or bonding of the zirconium.

Chemical State of Oxygen and Nitrogen: The O 1s and N 1s spectra can provide information about the different chemical environments of these elements. For example, the O 1s spectrum can distinguish between oxygen in the form of Zr-O, Zr-OH, and nitrate groups. The N 1s spectrum can confirm the presence of nitrate ions.

XPS is particularly valuable for studying the surface chemistry of materials prepared by the thermal decomposition of zirconyl nitrate, providing insights into the formation of zirconium oxide and the removal of nitrate species. cnrs.fr

Interactive Data Table: Expected XPS Binding Energy Ranges for Zirconyl Nitrate Systems

| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |

| Zirconium | Zr 3d | 182 - 185 (for Zr 3d₅/₂) | Confirms the +4 oxidation state of zirconium. |

| Oxygen | O 1s | 530 - 533 | Distinguishes between oxide (ZrO₂), hydroxide (B78521) (Zr-OH), and nitrate (NO₃⁻) species. |

| Nitrogen | N 1s | 406 - 408 | Confirms the presence of nitrate groups. |

Note: Binding energies can be influenced by sample charging and the specific chemical environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study electronic transitions within a molecule or ion. science.govlibretexts.org For zirconyl nitrate and its derivatives, UV-Vis spectroscopy can provide information about the electronic structure and the presence of certain chromophores.

Zirconium(IV) itself is a d⁰ ion and therefore does not exhibit d-d electronic transitions. However, charge-transfer transitions can occur. In materials derived from zirconyl nitrate, such as ceria-zirconia mixed oxides, a strong absorption band below 400 nm is observed, which is attributed to the charge-transfer transition from O²⁻(2p) to Ce⁴⁺(4f) or Zr⁴⁺ orbitals. researchgate.net

The nitrate ion (NO₃⁻) has a well-known UV absorption band around 300 nm due to an n → π* transition. The position and intensity of this band can be influenced by its coordination to the zirconium cation.

Furthermore, UV-Vis spectroscopy is a valuable tool for determining the optical band gap of materials synthesized from zirconyl nitrate precursors. For instance, zirconia (ZrO₂) thin films prepared via a sol-gel method using zirconyl nitrate show high optical transparency in the visible range. The optical band gap of such materials can be calculated from the absorbance data.

Thermal Decomposition and Stability Analysis

Understanding the thermal behavior of oxozirconium(IV) nitrate is crucial for its application in the synthesis of zirconia-based materials. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used to study its decomposition and stability.

Thermogravimetric Analysis (TGA) for Decomposition Mechanisms and Quantitative Hydration Studies

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. eltra.com It is an essential technique for studying the decomposition of zirconyl nitrate hydrate and quantifying the amount of water of hydration.

A typical TGA curve for zirconyl nitrate hydrate shows multiple mass loss steps, corresponding to different decomposition events. mdpi.com

Dehydration: The initial mass loss, typically occurring at temperatures below 200°C, is attributed to the loss of water molecules. This can happen in one or more steps, corresponding to the removal of loosely bound and coordinated water molecules. researchgate.net

Decomposition of Nitrate: At higher temperatures, typically in the range of 180-350°C, the decomposition of the nitrate groups occurs, leading to the evolution of nitrogen oxides (NOx) and the formation of zirconium oxide as the final product. researchgate.netmdpi.com

By analyzing the percentage of mass loss at each stage, the number of water molecules of hydration can be determined, and the stoichiometry of the decomposition reactions can be proposed. The temperature at which decomposition begins provides information about the thermal stability of the compound.

Interactive Data Table: Typical TGA Decomposition Stages for Zirconyl Nitrate Hydrate

| Temperature Range (°C) | Process | Gaseous Products | Solid Product |

| 85 - 180 | Dehydration | H₂O | Anhydrous Zirconyl Nitrate |

| 180 - 350 | Decomposition of Nitrate | NOx, O₂ | Zirconium Oxide (ZrO₂) |

Note: The exact temperatures can vary depending on the heating rate and the specific hydrate form. researchgate.net

Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. linseis.comqualitest.ae It is used to identify endothermic and exothermic transitions, such as melting, crystallization, and decomposition. researchgate.netwilliams.edu

A DSC thermogram of zirconyl nitrate hydrate complements the TGA data by providing information about the energetics of the decomposition process.

Endothermic Peaks: The dehydration process is typically associated with one or more endothermic peaks in the DSC curve, corresponding to the energy required to remove the water molecules. researchgate.net Melting of any intermediate or final phases would also appear as an endothermic event.

Exothermic Peaks: The decomposition of the nitrate groups and the subsequent crystallization of the resulting zirconium oxide can be exothermic processes. These would be observed as exothermic peaks in the DSC thermogram.

By combining TGA and DSC data, a comprehensive understanding of the thermal decomposition pathway of zirconyl nitrate can be achieved, including the temperatures, mass losses, and enthalpy changes associated with each step. This information is critical for controlling the synthesis of zirconia powders with desired properties. researchgate.net

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) is a critical technique for examining the surface topography and morphology of particles derived from oxozirconium(IV) nitrate. High-resolution images generated by scanning a focused electron beam over the sample surface reveal details about particle size, shape, and the degree of agglomeration. researchgate.net

Studies on zirconia powders synthesized from zirconyl nitrate precursors have revealed a variety of morphologies. For example, powders obtained through chemical precipitation consist of irregular-shaped particles that form aggregates around 100 μm in size. researchgate.net In contrast, spray drying techniques can produce hollow spherical granules. researchgate.net The combustion of a gel prepared from polyvinyl alcohol and zirconyl nitrate at 600°C yields single-phase ZrO₂ with an average primary size of less than 50 nm.

Furthermore, SEM analysis has shown that the morphology can be influenced by the synthesis method and subsequent treatments. For instance, gel combustion synthesis can result in porous and agglomerated particles with a uniform spherical shape. jetir.org The voids observed in such structures are often attributed to the evolution of gases during the combustion process. jetir.org In some cases, the particle size can range from approximately 0.1 to 5 μm. The morphology of these materials, including their porous and sometimes spongy nature, can be altered by calcination at high temperatures, leading to more compact and less uniform powders. academie-sciences.fr

Transmission Electron Microscopy (TEM) provides high-resolution imaging essential for determining the size, shape, and internal microstructure of nanoparticles synthesized from oxozirconium(IV) nitrate. utwente.nl This technique has been instrumental in confirming the nanoscale dimensions and crystalline nature of the resulting zirconia particles.

Research has shown that the synthesis method significantly influences the nanoparticle characteristics. For example, solution combustion synthesis using zirconyl nitrate can produce spherical ZrO₂ nanoparticles with an average size of around 31.2 nm. beilstein-journals.org Hydrothermal synthesis of zirconyl nitrate solutions has yielded anisotropic, needle-shaped monoclinic ZrO₂ grains that are 5 nm thick and 10 nm long when processed at 150 °C. researchgate.net Increasing the synthesis temperature to 250 °C resulted in a negligible increase in grain size. researchgate.net In another approach, low-temperature hydrolysis in a reverse microemulsion has been used to produce spherical hydrous-zirconia particles. ntu.edu.tw The sol-gel method has also been employed to create uniform, spherical zirconia nanoparticles with an average particle size of about 10 nm. researchgate.net

TEM analysis of zirconia gels precipitated from a zirconyl nitrate solution revealed primary particle sizes ranging from 4 to 9 nm. utwente.nl These studies often confirm the presence of crystalline phases within the nanoparticles, providing a comprehensive understanding of the material's structure at the nanoscale. utwente.nlresearchgate.net

The analysis of particle size distribution is crucial for understanding the properties of powders derived from oxozirconium(IV) nitrate. Techniques such as laser diffraction and electron microscopy are employed to determine the range and distribution of particle sizes. researchgate.net

Studies on ZrO₂ powders obtained from zirconyl nitrate have shown that the synthesis method impacts the particle size distribution. For instance, powders produced by spray drying can exhibit monomodal particle size distributions after sonication of diluted suspensions, with average sizes around 100 nm. researchgate.net This indicates that the initial agglomerates are soft and can be easily broken down. researchgate.net In contrast, powders from chemical precipitation may consist of larger aggregates. researchgate.net

The particle size distribution can be quite broad in some preparations, with sizes ranging from 20 to 250 nm for hydrous-zirconia particles synthesized in a reverse microemulsion. ntu.edu.tw The ability to control and characterize the particle size distribution is essential, as it influences the material's subsequent processing and performance in various applications.

Surface and Porosity Analysis

The Brunauer–Emmett–Teller (BET) method is a standard technique for measuring the specific surface area of porous materials, which is a critical parameter for applications such as catalysis and adsorption. rsc.orgscispace.com The BET surface area of zirconia-based materials synthesized from oxozirconium(IV) nitrate can vary significantly depending on the synthesis route and subsequent calcination temperatures.

Research has reported a wide range of BET surface areas for these materials. For example, zirconia synthesized by the gel combustion method and calcined at 600°C exhibited a specific surface area of 67.56 m²/g. In another study, nanocrystalline zirconia powders produced by aqueous combustion showed a maximum specific surface area of 45.8 m²/g for a fuel-lean precursor. academie-sciences.fr Zirconia nanoparticles synthesized under optimized conditions have shown a high specific surface area of 51.793 m²/g. researchgate.net

The precursor and synthesis method play a significant role. Zirconia prepared by the thermal decomposition of zirconyl nitrate and calcined at 600°C had a BET surface area of 32 m²/g. rsc.org In contrast, mixed cerium and zirconium oxide microspheres have demonstrated much larger surface areas, in the range of 155 to 158 m²/g. osti.gov These findings highlight the tunability of the surface area through the careful selection of synthesis parameters.

Table 1: BET Surface Area of Zirconia-Based Materials from Oxozirconium(IV) Nitrate

| Synthesis Method/Precursor System | Calcination Temperature (°C) | BET Surface Area (m²/g) | Source(s) |

| Gel Combustion (PVA and Zirconyl Nitrate) | 600 | 67.56 | |

| Aqueous Combustion (Glycine and Zirconyl Nitrate) | Not specified | 45.8 | academie-sciences.fr |

| Optimized Synthesis | Not specified | 51.793 | researchgate.net |

| Thermal Decomposition | 600 | 32 | rsc.org |

| Internal Gelation (Mixed CeO₂-ZrO₂) | Not specified | 155-158 | osti.gov |

| Multiphase Electrodispersion Precipitation | Not specified | 20-90 |

Pore Size Distribution and Porosity Characterization

The characterization of porosity, including pore size distribution and specific surface area, is critical for understanding the performance of materials derived from oxozirconium(IV) nitrate, particularly in applications such as catalysis and separation. Nitrogen sorption analysis at 77 K (liquid nitrogen temperature) is a standard and widely used technique for these investigations. The data obtained from these measurements, specifically the N₂ adsorption-desorption isotherms, provide comprehensive information about the material's porous structure.

The shape of the isotherm itself is indicative of the pore characteristics. For instance, materials derived from oxozirconium (B3365124) nitrate, such as zirconia (ZrO₂) composites, often exhibit type IV(a) isotherms according to the IUPAC classification. rsc.org This type of isotherm, characterized by a distinct hysteresis loop, is a hallmark of mesoporous materials (pores with diameters between 2 and 50 nm). rsc.orgresearchgate.net The specific shape of the hysteresis loop (e.g., H1 or H2 type) can further elucidate the geometry and connectivity of the pores. rsc.orgrsc.org

From the nitrogen adsorption data, several key parameters are calculated:

Specific Surface Area (SBET) : The Brunauer-Emmett-Teller (BET) method is the most common model used to calculate the specific surface area from the physisorption data. rsc.org High surface area is often a desirable property, providing more active sites for catalytic reactions or adsorption. Materials derived from oxozirconium nitrate can achieve very high surface areas, sometimes exceeding 500 m²/g or even 900 m²/g depending on the synthesis method. researchgate.netrsc.org

Pore Volume (Vpore) : The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure (P/P₀) close to unity (e.g., 0.99). rsc.org

Pore Size Distribution : The distribution of pore sizes is commonly determined using methods applied to the adsorption or desorption branch of the isotherm. The Barrett-Joyner-Halenda (BJH) method is frequently used for mesoporous materials, while models based on Density Functional Theory (DFT) or Non-Local Density Functional Theory (NLDFT) can provide more accurate distributions, especially for microporous materials or materials with complex pore geometries. rsc.orgmdpi.com

Research has shown that the choice of the zirconium precursor significantly impacts the final porous properties of the material. In a comparative study, ZrO₂/SiO₂ composites were synthesized using both zirconium propoxide and zirconyl nitrate. rsc.org The material derived from zirconyl nitrate (Z50N/K(600)) exhibited a lower BET surface area and pore volume compared to the one from zirconium propoxide, indicating that the precursor plays a crucial role in the formation of the porous network. rsc.org Similarly, when synthesizing Metal-Organic Frameworks (MOFs) like MOF-808, the use of zirconyl nitrate as the zirconium precursor was found to influence the crystalline and porous structure, leading to the formation of disorganized mesopores. semanticscholar.org

The synthesis conditions are also paramount. For instance, in the synthesis of nanocrystalline zirconia, an optimized oxidant-to-fuel ratio using zirconyl nitrate as the oxidant was found to be critical for achieving a porous powder. Post-synthesis treatments, such as refluxing hydrous zirconia (derived from a zirconyl salt) with NaOH or NH₄OH solutions, can also modify the porous structure, leading to an increase in BET surface area and pore volume. uchile.cl

The following tables present research findings on the textural properties of various materials synthesized using oxozirconium(IV) nitrate (zirconyl nitrate) as a precursor.

Table 1: Textural Properties of ZrO₂/SiO₂ Composites Synthesized with Different Zirconium Precursors rsc.org

This table compares the porous properties of a silica (B1680970) support (KIT-6) with zirconia-silica composites made from zirconium propoxide (Z50P/K(600)) and zirconyl nitrate (Z50N/K(600)).

| Sample | SBET (m²/g) | Vpore (cm³/g) | Vmeso-pore (cm³/g) | dmeso-pore (nm) |

| KIT-6 | 694 | 1.05 | 0.99 | 7.9 |

| Z50P/K(600) | 486 | 0.73 | 0.68 | 7.6 |

| Z50N/K(600) | 370 | 0.49 | 0.45 | 7.2 |

Data extracted from a 2017 study on tetragonal zirconia synthesis. rsc.org

Table 2: Porous Properties of a Zirconium-Based Metal-Organic Framework (UiO-66-NO₂) Synthesized from Zirconyl Nitrate mdpi.com

This table details the porosity of a nitro-functionalized UiO-66 MOF prepared via a room-temperature, aqueous solution-based method using zirconyl nitrate hydrate.

| Property | Value | Method/Conditions |

| BET Surface Area (SBET) | 840 m²/g | Calculated from N₂ adsorption isotherm in the relative pressure range P/P₀ = 0.004 to 0.0294 |

| Total Pore Volume | 0.43 cm³/g | Estimated at P/P₀ = 0.8 |

| Pore Size Distribution | Two major pores | Based on Non-Local Density Functional Theory (NLDFT) model with a cylindrical kernel |

Data from a 2018 study on the green synthesis of a functionalized zirconium-based MOF. mdpi.com

Table 3: Comparison of Textural Properties of Zirconia Nanoparticles with and without Aging scielo.org.za

This table shows how an aging step during synthesis from a zirconium salt precursor can significantly enhance the surface area and porosity of the resulting zirconia nanoparticles.

| Sample | SBET (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) |

| Precipitation Method (No Aging) | |||

| ZrO₂ | 33 | 0.08 | 9.7 |

| S-ZrO₂ | 39 | 0.09 | 9.2 |

| P-ZrO₂ | 37 | 0.08 | 8.6 |

| Aging Method | |||

| ZrO₂ | 72 | 0.12 | 6.7 |

| S-ZrO₂ | 79 | 0.13 | 6.6 |

| P-ZrO₂ | 77 | 0.13 | 6.8 |

Data from a study on zirconia-based solid acid nanoparticles. The specific surface area for unaged ZrO₂ (33 m²/g) was noted as an improvement over previously reported values. scielo.org.za

Iv. Coordination Chemistry and Solution Behavior of Oxozirconium Iv Nitrate Systems

Ligand Exchange and Substitution Reactivity

Ligand exchange and substitution are fundamental processes in the coordination chemistry of oxozirconium(IV) nitrate (B79036), governing the formation of a diverse array of complexes. These reactions involve the displacement of coordinated nitrate groups or water molecules by other ligands.

The displacement of nitrate groups from the coordination sphere of the oxozirconium(IV) cation is a key step in the synthesis of various zirconium complexes. While detailed kinetic studies on the specific mechanisms are not extensively covered in the provided research, the literature points to several factors that drive this displacement. The presence of an excess of a competing ligand can shift the equilibrium, favoring the formation of the new complex. For instance, the reaction of oxo-zirconium(IV) aryloxides with chelating ligands like acetylacetone (B45752) results in the formation of eight-coordinate chelate complexes, implying the displacement of the aryloxide groups, which themselves would have displaced nitrate from a zirconyl nitrate precursor. researchgate.net

The pH of the solution plays a critical role. Changes in acidity can lead to hydrolysis, where water molecules or hydroxide (B78521) ions displace nitrate ligands. researchgate.net This process is the initial step towards the formation of polymeric zirconium species. The formation of more stable complexes, such as those with polydentate ligands like Schiff bases, also drives the displacement of nitrate ions. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, provides a strong thermodynamic driving force for the substitution of nitrate groups. physicsandmathstutor.com

Furthermore, the nature of the solvent and the presence of drying agents can influence the coordination sphere of the zirconium ion. In some cases, the use of strong drying agents can lead to the removal of coordinated water molecules, which may be replaced by additional nitrate anions. researchgate.net

Structural Chemistry of Oxozirconium(IV) Complexes

The structural elucidation of oxozirconium(IV) complexes reveals a variety of coordination numbers and geometries, largely influenced by the nature of the ligands and the reaction conditions.

Oxozirconium(IV) complexes exhibit a range of coordination numbers, commonly from 6 to 10. The coordination geometry adapts to accommodate the steric and electronic requirements of the surrounding ligands.

Hexa-coordination has been observed in complexes with certain polydentate ligands.

Seven-coordination is found in complexes with some tridentate Schiff bases, where the geometry can be described as pentagonal-bipyramidal. physicsandmathstutor.comresearchgate.net

Eight-coordination is relatively common for zirconium(IV). For example, in some complexes with tetradentate Schiff bases, an octahedral geometry is proposed. researchgate.net In other cases, a square antiprismatic coordination polyhedron is observed, for instance, in a complex with four bidentate N,O-donating ligands. nii.ac.jp The structure of the zirconyl nitrate coating on activated carbon is suggested to be built from chains of edge-sharing ZrO8 trigonal dodecahedra. nih.gov

Nine-coordination is seen in the complex cation [Zr(NO₃)₃(H₂O)₃]⁺, where the coordination polyhedron of the Zr(IV) atom is a tricapped trigonal prism. researchgate.netrsc.org

Ten-coordination , which is unusually high, is observed in the [Zr(NO₃)₅]⁻ anion, where the zirconium(IV) atom is coordinated by five bidentate nitrate groups, resulting in a bicapped square antiprism geometry. researchgate.netrsc.orgrsc.org

Table 1: Coordination Geometries and Numbers in Selected Oxozirconium(IV) Complexes

| Complex/Ion | Coordination Number | Coordination Geometry |

| [ZrO(L)₂H₂O] (L = polydentate ligand) | 6 | Octahedral researchgate.net |

| [ZrO(LH)₂] (LH₂ = tridentate Schiff base) | 7 | Pentagonal-Bipyramidal physicsandmathstutor.comresearchgate.net |

| [Zr(ox)₄]·(DMF)·(H₂O) (ox = 8-hydroxy quinoline) | 8 | Square Antiprism nii.ac.jp |

| ZrO₈ (in zirconyl nitrate coated activated carbon) | 8 | Trigonal Dodecahedron nih.gov |

| [Zr(NO₃)₃(H₂O)₃]⁺ | 9 | Tricapped Trigonal Prism researchgate.netrsc.org |

| [Zr(NO₃)₅]⁻ | 10 | Bicapped Square Antiprism researchgate.netrsc.orgrsc.org |

The nitrate ion (NO₃⁻) can coordinate to a metal center in a monodentate or bidentate fashion. In many oxozirconium(IV) nitrate complexes, the nitrate ligands exhibit bidentate coordination. This is particularly evident in complexes with high coordination numbers. For example, in the [Zr(NO₃)₅]⁻ anion, all five nitrate groups are coordinated to the zirconium(IV) center in a bidentate manner. researchgate.netrsc.org This bidentate coordination allows the zirconium ion to achieve a high coordination number of 10. researchgate.netrsc.org Similarly, in the [Zr(NO₃)₃(H₂O)₃]⁺ cation, the three nitrate groups are also bidentate. researchgate.netrsc.org The investigation of the vibrational spectra of these complexes can provide evidence for the coordination mode of the nitrate groups. cdnsciencepub.com

A significant body of research has focused on the synthesis and characterization of oxozirconium(IV) complexes with polydentate ligands, particularly Schiff bases. These ligands are attractive due to their synthetic flexibility and their ability to form stable complexes with metal ions.

The reaction of zirconyl nitrate or zirconyl chloride with various Schiff bases, often derived from salicylaldehyde (B1680747) or other aldehydes/ketones and amines, yields complexes with varying stoichiometries and coordination geometries. physicsandmathstutor.comresearchgate.net For example, tridentate Schiff bases have been shown to form seven-coordinate complexes of the type [ZrO(LH)₂]. physicsandmathstutor.comresearchgate.net The coordination typically occurs through the phenolic oxygen, the azomethine nitrogen, and another donor atom from the amine part of the ligand. physicsandmathstutor.comresearchgate.net

Tetradentate Schiff bases have also been employed to synthesize binuclear oxozirconium(IV) complexes. researchgate.net In these cases, the ligand coordinates to two metal centers. The characterization of these complexes is typically carried out using a combination of elemental analysis, spectroscopic techniques (IR, NMR, UV-Vis), and thermal analysis.

Table 2: Examples of Oxozirconium(IV) Complexes with Polydentate Ligands

| Ligand Type | Example Ligand | Complex Formula | Proposed Geometry |

| Tridentate Schiff Base | Derived from salicylaldehyde and o-aminobenzyl alcohol | [ZrO(LH)₂] | Seven-coordinate physicsandmathstutor.comresearchgate.net |

| Tetradentate Schiff Base | N,N'-bis[(1E,2E)-2-(hydroxyimino)-1-phenylethylidine]biphenyl-4,4'-diamine | [ZrOL(H₂O)]₂ | Octahedral researchgate.net |

| Polydentate Ligand | N,N'-ethylene-bis-(2-aminobenzamide) | [LZrO] | Hexa-coordinate |

Hydrolytic Polymerization and Aqueous Speciation

The behavior of the oxozirconium(IV) cation in aqueous solution is dominated by hydrolysis and polymerization, even at low pH values. researchgate.net The high positive charge of the Zr(IV) ion polarizes coordinated water molecules, leading to the release of protons and the formation of hydroxo- and oxo-bridged species.

Studies have shown that in aqueous solutions, Zr(IV) predominantly exists as the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, regardless of the precursor salt (including zirconyl nitrate) over a wide range of concentrations and pH. rsc.org This tetramer is considered a fundamental building block in the polymerization process. cambridge.org The degree of polymerization is influenced by factors such as pH, temperature, and the concentration of the zirconium salt. researchgate.netscielo.org.za Increasing the pH or temperature generally accelerates polymerization. researchgate.net

The polymerization process can proceed through olation (formation of hydroxo bridges) and oxolation (formation of oxo bridges) to form larger oligomers and eventually precipitate as hydrous zirconia. scielo.org.za The presence of strongly coordinating anions, such as sulfate (B86663), can influence the polymerization process and the nature of the resulting species. rsc.org In nitric acid solutions, while the tetramer is the primary species, the nitrate ions can also be involved in the coordination sphere. rsc.org

Formation of Polymeric Hydroxo Zirconium Species and Tetranuclear Clusters in Solution

In acidic aqueous solutions, zirconium(IV) undergoes significant hydrolysis and polymerization. researchgate.netresearchgate.net Even at high acid concentrations, zirconium demonstrates a strong tendency to form polymeric species. hzdr.de A foundational species in these systems is the tetranuclear cluster, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.nethzdr.deacs.org This complex features a square arrangement of zirconium atoms interconnected by double hydroxo bridges, with each zirconium atom also coordinated to water molecules. hzdr.de The presence of this stable tetranuclear complex is a common feature across many studies of zirconium in solution. researchgate.net

These tetrameric units can further polymerize into larger, more complex structures. researchgate.net The extent of this polymerization is influenced by both the zirconium concentration and the pH of the solution. researchgate.netresearchgate.netpsi.ch At zirconium concentrations above 10⁻⁴ M, polynuclear species become predominant. researchgate.net Studies have identified a variety of polymeric species, including dimers, trimers, pentamers, and octamers with varying numbers of hydroxide groups. researchgate.netpsi.ch The formation of these higher-order oligomers and polymers from the initial tetrameric units is a complex process.

Influence of Solution pH and External Complexing Agents on Polymerization Kinetics

The kinetics of zirconium polymerization are highly sensitive to the solution's pH. An increase in pH, which corresponds to a decrease in acidity, promotes hydrolysis and polymerization, leading to the formation of larger polymeric entities. researchgate.netresearchgate.netpsi.ch This can eventually result in the precipitation of amorphous zirconium hydroxide. researchgate.net The distribution of different zirconium species is therefore highly dependent on the pH. nih.govelectrochemsci.org For instance, at a pH below 2, species such as [Zr(OH)₃]⁺, [Zr(OH)₂]²⁺, [Zr(OH)]³⁺, and the tetramer [Zr₄(OH)₈]⁸⁺ are predominant. nih.gov

External complexing agents can significantly alter the polymerization process by competing with hydroxide ions for coordination sites on the zirconium ion. This can inhibit or modify the formation of large polymeric networks. The effectiveness of a complexing agent depends on its coordination strength and concentration. For example, acetate (B1210297), upon a stepwise increase in its concentration, can cause a structural rearrangement from the initial tetranuclear hydrolysis species to a hexanuclear acetate species. hzdr.de

Protonation Phenomena of the Oxo Group in Oxozirconium(IV) Moieties